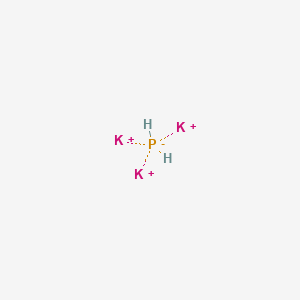
Potassium phosphide (K3P)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium phosphide is a white crystalline or powdered solid. When exposed to water it may react violently and start a fire. It is toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals.
Aplicaciones Científicas De Investigación
1. Superconductivity and Crystal Structures
Potassium phosphide (K3P), along with other K-P compounds, has been studied for its phase diagram, structures, electron properties, and potential superconductivity under high pressures. These studies have revealed various stoichiometries like K4P, K3P, K2P, KP, and KP2, providing insights into the crystal structures and properties of potassium phosphides, which are beneficial for designing new superconductor materials in other phosphides (Liu, Wang, Kong, & Duan, 2017).
2. Applications in Potassium-Ion Batteries
Research on hollow carbon nanocage-coated copper phosphide has shown promising results in potassium-ion storage, demonstrating high initial charge capacity and outstanding cycle performance. This advancement addresses the volume expansion challenges in metal phosphides used as anodes for potassium-ion batteries (Tong et al., 2021).
3. Defense Mechanisms in Plants
Potassium phosphide (KPhi) is recognized for its ability to induce resistance in plants against fungal pathogens. Studies have shown that KPhi enhances the activity of ROS-scavenging enzymes and biochemicals, reducing disease damage indicators in plants like cucumber and potato, thereby strengthening their defense responses (Ramezani, Rahmani, & Dehestani, 2017); (Olivieri et al., 2012).
4. Enhancing Pathogen Resistance in Postharvest Crops
Application of potassium phosphite in postharvest crops like citrus fruits has been found to be effective in controlling decay caused by pathogens like Penicillium digitatum and Penicillium italicum. This approach has improved the effectiveness of fungicides and increased resistance to pathogens without causing visible injuries or altering the rate of color change in the fruits (Cerioni et al., 2013).
5. High-Performance Anodes for Energy Storage
Research into metal phosphides, including potassium phosphides, has shown their potential as high-performance anode materials for energy storage applications, such as potassium-ion batteries. This is due to their high theoretical capacity and strategies to mitigate volume variation challenges during cycling (Yang et al., 2020).
6. Plant Defense Activation
Potassium phosphite is used to prime plant defense mechanisms against infections like Phytophthora infestans in potatoes. It activates early and robust responses, including hydrogen peroxide and superoxide anion production, leading to increased pathogen resistance (Machinandiarena et al., 2012).
Propiedades
Número CAS |
20770-41-6 |
|---|---|
Nombre del producto |
Potassium phosphide (K3P) |
Fórmula molecular |
H2K3P+2 |
Peso molecular |
150.285 g/mol |
Nombre IUPAC |
tripotassium;phosphanide |
InChI |
InChI=1S/3K.H2P/h;;;1H2/q3*+1;-1 |
Clave InChI |
UXNDEGTUDQHWPA-UHFFFAOYSA-N |
SMILES |
[PH2-].[K+].[K+].[K+] |
SMILES canónico |
[PH2-].[K+].[K+].[K+] |
Color/Form |
White crystalline or powdered solid |
Otros números CAS |
20770-41-6 |
Descripción física |
Potassium phosphide is a white crystalline or powdered solid. When exposed to water it may react violently and start a fire. It is toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



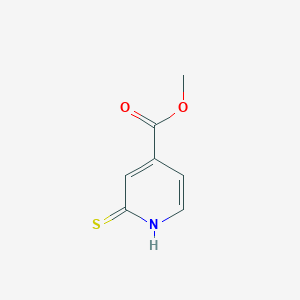
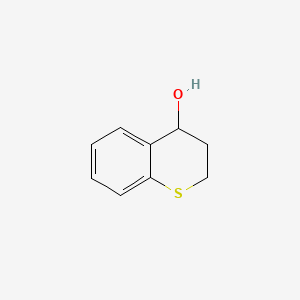
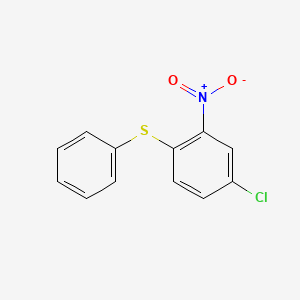
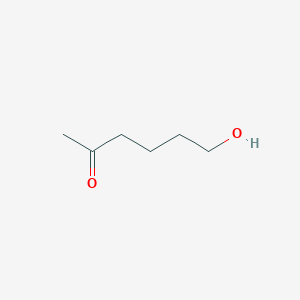
![Propanenitrile, 3-[(2-aminoethyl)amino]-](/img/structure/B1596097.png)
![Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1596098.png)
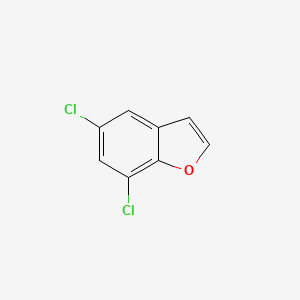
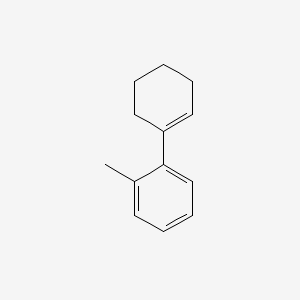
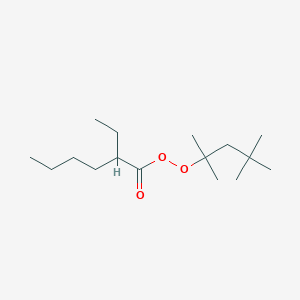
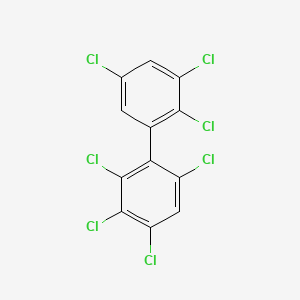
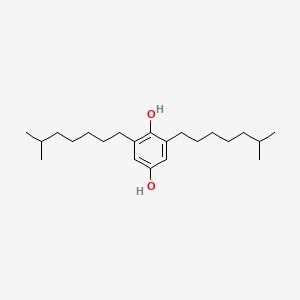
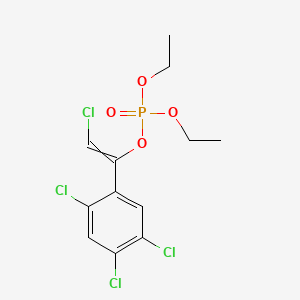
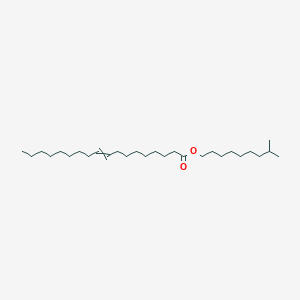
![1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1596111.png)